MuRF1-IN-2 Chemical Series Differentiation: A Distinct Chromen-2-One Scaffold
MuRF1-IN-2 is structurally differentiated from other prominent MuRF1 inhibitors by its chromen-2-one (coumarin) core scaffold, a distinct chemotype compared to the MyoMed series compounds . This structural divergence is critical for researchers requiring chemical diversity in their screening cascades or seeking to validate target engagement through orthogonal chemotypes .
| Evidence Dimension | Chemical scaffold / core structure |
|---|---|
| Target Compound Data | Chromen-2-one derivative; 4-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoate core; MW 438.43; Formula C23H22N2O7 |
| Comparator Or Baseline | MyoMed-205: Benzamide derivative; MW 491.56; Formula C26H25N3O5S; MyoMed-946: Distinct core; MW 490.47; Formula C26H22N2O8 |
| Quantified Difference | Structurally distinct chemical series with no shared core scaffold |
| Conditions | Chemical structure analysis from vendor datasheets |
Why This Matters
Researchers requiring orthogonal chemotypes for target validation or structure-activity relationship (SAR) studies cannot rely on a single chemical series; MuRF1-IN-2 provides a structurally distinct alternative.
